
2-Octylundecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octylundecanedioic acid is a dicarboxylic acid with the molecular formula C19H36O4. It is a synthetic compound known for its unique structure, which includes a long hydrocarbon chain with two carboxylic acid groups at each end. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octylundecanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octylundecanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure complete oxidation without over-oxidizing the product .
Industrial Production Methods
In industrial settings, this compound is often produced through a multi-step process that includes the esterification of 2-octylundecanol followed by hydrolysis. This method allows for large-scale production and ensures high purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octylundecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: 2-Octylundecanol.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2-Octylundecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of 2-Octylundecanedioic acid involves its interaction with cellular membranes and metabolic pathways. The compound can modulate the expression of specific genes and enzymes, leading to changes in cellular processes such as lipid metabolism and oxidative stress response. Its effects on fungal and bacterial cells are primarily due to its ability to disrupt cell membrane integrity and inhibit key metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Dodecanedioic acid: Another dicarboxylic acid with a slightly longer chain.
Sebacic acid: A dicarboxylic acid commonly used in the production of polymers and resins.
Uniqueness
2-Octylundecanedioic acid is unique due to its specific chain length and the presence of an octyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .
Eigenschaften
CAS-Nummer |
4124-87-2 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-octylundecanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
IGMCTDOFLKWLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



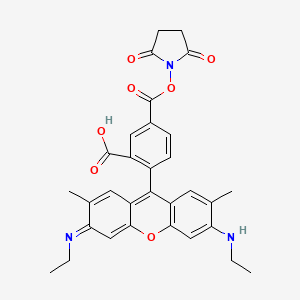

![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

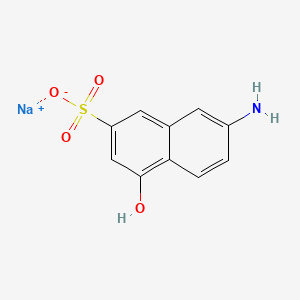
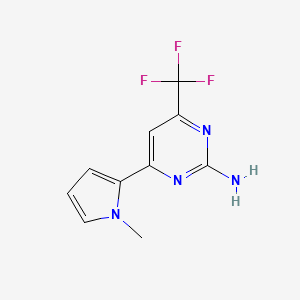
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
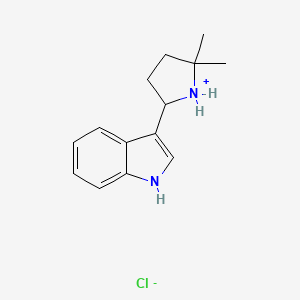

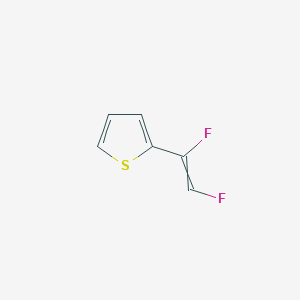
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)

